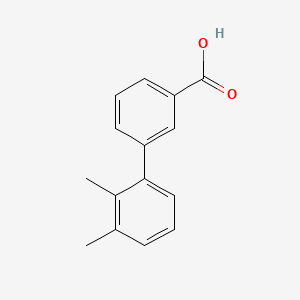

2',3'-Dimethylbiphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

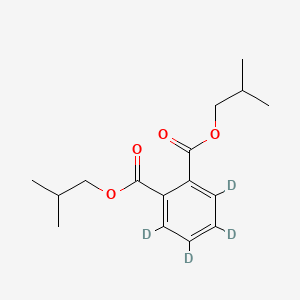

“2’,3’-Dimethylbiphenyl-3-carboxylic acid” is an organic compound with the molecular formula C15H14O2 . It belongs to the class of carboxylic acids .

Molecular Structure Analysis

The molecular structure of “2’,3’-Dimethylbiphenyl-3-carboxylic acid” consists of a biphenyl core with two methyl groups and a carboxylic acid group . The exact structure could not be retrieved from the search results.Chemical Reactions Analysis

Carboxylic acids, like “2’,3’-Dimethylbiphenyl-3-carboxylic acid”, can undergo a variety of reactions. They can react with alcohols to form esters, with amines to form amides, and can also undergo decarboxylation . The specific reactions of “2’,3’-Dimethylbiphenyl-3-carboxylic acid” are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Understanding biocatalyst inhibition by carboxylic acids

Carboxylic acids, including derivatives like 2',3'-Dimethylbiphenyl-3-carboxylic acid, can inhibit microbial growth at concentrations below desired yields, impacting fermentative production using microbes such as Escherichia coli and Saccharomyces cerevisiae. This inhibition is notable given the use of many carboxylic acids as food preservatives. Strategies to increase microbial robustness against such acids involve metabolic engineering to enhance membrane integrity, regulate internal pH, and improve metabolic resilience. (Jarboe et al., 2013)

Cinnamic acid derivatives and anticancer potential

Cinnamic acid and its derivatives, which share chemical characteristics with 2',3'-Dimethylbiphenyl-3-carboxylic acid, have been extensively studied for their medicinal properties, particularly as anticancer agents. These compounds' versatility arises from their structural functionality, enabling various synthetic modifications to enhance antitumor efficacy. This review underscores the untapped potential of cinnamic acid derivatives in cancer treatment, highlighting the need for further exploration of their therapeutic capabilities. (De et al., 2011)

Solvent applications in carboxylic acid recovery

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) represents a critical area of research, driven by the goal to utilize carboxylic acids as precursors for bio-based plastics. This review compares various solvents, including ionic liquids and traditional amine-based systems, for their efficiency in extracting carboxylic acids. Such advancements in solvent technology are crucial for the economic and environmental viability of carboxylic acid production processes. (Sprakel & Schuur, 2019)

Antituberculosis activity of carboxylic acid derivatives

Research into organotin complexes of carboxylic acids, including those structurally related to 2',3'-Dimethylbiphenyl-3-carboxylic acid, has demonstrated significant antituberculosis activity. This review explores the potential of these complexes as antituberculosis agents, focusing on their structural diversity, toxicity, and the underlying mechanisms contributing to their efficacy. Such studies highlight the importance of the ligand environment and the structure of the organotin compounds in determining their biological activity. (Iqbal et al., 2015)

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2,3-dimethylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCHUDYYICLURF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680842 |

Source

|

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dimethylbiphenyl-3-carboxylic acid | |

CAS RN |

1215206-78-2 |

Source

|

| Record name | 2′,3′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)

![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)